molecular formula C16H12O5 B5874263 3-acetyl-2-methyl-1-benzofuran-5-yl 2-furoate

3-acetyl-2-methyl-1-benzofuran-5-yl 2-furoate

Cat. No.: B5874263
M. Wt: 284.26 g/mol
InChI Key: LMGCBOPMDMNNTC-UHFFFAOYSA-N
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Description

3-acetyl-2-methyl-1-benzofuran-5-yl 2-furoate is a chemical compound that belongs to the class of benzofuran derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of 3-acetyl-2-methyl-1-benzofuran-5-yl 2-furoate is not fully understood. However, several studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which play a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant properties and can scavenge free radicals, thereby protecting cells from oxidative stress. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which play a crucial role in the inflammatory response. Furthermore, it has been shown to possess neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-acetyl-2-methyl-1-benzofuran-5-yl 2-furoate is its potential applications in medicinal chemistry. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been shown to possess neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in some lab experiments.

Future Directions

There are several future directions for the study of 3-acetyl-2-methyl-1-benzofuran-5-yl 2-furoate. One of the potential areas of research is the development of novel drug candidates based on the structure of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the development of new synthesis methods for this compound with improved solubility and bioavailability can potentially enhance its applications in medicinal chemistry.

Synthesis Methods

The synthesis of 3-acetyl-2-methyl-1-benzofuran-5-yl 2-furoate can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-methylbenzofuran-5-carboxylic acid with acetic anhydride and furoic acid in the presence of a catalyst such as sulfuric acid. The reaction proceeds via an esterification process, resulting in the formation of this compound.

Scientific Research Applications

3-acetyl-2-methyl-1-benzofuran-5-yl 2-furoate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Several studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to possess neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.

Properties

IUPAC Name

(3-acetyl-2-methyl-1-benzofuran-5-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-9(17)15-10(2)20-13-6-5-11(8-12(13)15)21-16(18)14-4-3-7-19-14/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGCBOPMDMNNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CO3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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